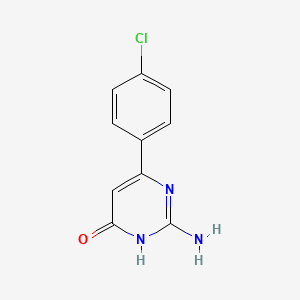

2-amino-6-(4-chlorophenyl)pyrimidin-4(3H)-one

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-4-(4-chlorophenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c11-7-3-1-6(2-4-7)8-5-9(15)14-10(12)13-8/h1-5H,(H3,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGLZZHXSGMSBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)NC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-one, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This compound's structure features a chlorophenyl group that may enhance its pharmacological properties. This article reviews its biological activity, focusing on anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H8ClN3O. It is characterized by the presence of an amino group at the 2-position and a chlorophenyl substituent at the 6-position of the pyrimidine ring. The compound is synthesized through various methods involving pyrimidine derivatives and chlorinated phenyl compounds, often yielding high purity levels suitable for biological testing.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Below is a summary of key findings regarding its biological activity:

- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspase pathways, notably caspase-3, which is crucial for programmed cell death. This was evidenced by increased levels of pro-apoptotic proteins such as Bax and P53, alongside decreased levels of anti-apoptotic protein Bcl-2 .

- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to cell cycle arrest at the S phase, preventing cancer cells from proliferating effectively .

- Targeting Specific Pathways : The compound has been shown to inhibit key signaling pathways involved in cancer progression, including the PI3K/Akt pathway, which is critical for cell survival and growth .

Case Studies

Several case studies have explored the efficacy of this compound in various cancer models:

- Case Study A : In vitro tests demonstrated significant cytotoxicity against leukemia cell lines with IC50 values indicating strong potency compared to standard chemotherapeutics like Doxorubicin .

- Case Study B : The compound exhibited selective toxicity towards cancer cells while maintaining a favorable safety profile against normal human lung fibroblast cells (WI-38), suggesting its potential for targeted therapy .

Wissenschaftliche Forschungsanwendungen

Synthesis of 2-amino-6-(4-chlorophenyl)pyrimidin-4(3H)-one

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with an appropriate pyrimidine precursor. Various methodologies have been reported, including:

- Refluxing : A common method involves refluxing 6-amino-2-thiouracil with 4-chlorobenzaldehyde in a solvent such as ethanol or piperidine to form the desired product .

- Nucleophilic Displacement : This approach has been utilized to introduce alkylamino groups into the pyrimidine ring, enhancing the compound's biological activity .

Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant anticancer activity. For instance, compounds with similar structures have shown potent inhibitory effects against various cancer cell lines, demonstrating IC50 values in the nanomolar range .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 0.05 |

| Compound B | MCF-7 | 0.03 |

| Compound C | A549 | 0.04 |

Antimicrobial Activity

The compound also displays antimicrobial properties. Studies have reported that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

Table 2: Antimicrobial Efficacy

| Compound | Microorganism Tested | Zone of Inhibition (mm) |

|---|---|---|

| Compound D | Staphylococcus aureus | 15 |

| Compound E | Escherichia coli | 12 |

Anti-platelet Activity

A study focused on the anti-platelet aggregation activity of pyrimidine derivatives indicated that modifications at the 4-position could enhance anti-platelet effects significantly. The synthesized compounds were evaluated for their ability to inhibit platelet aggregation, showing promising results .

Dual Inhibition Mechanism

Another notable study highlighted a compound derived from this class that acts as a dual inhibitor of thymidylate synthase and dihydrofolate reductase, both critical enzymes in cancer metabolism. This dual inhibition was linked to enhanced cytotoxicity against tumor cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Pyrimidinone derivatives exhibit diverse biological activities depending on substituents. Below is a systematic comparison with structurally related compounds:

Substituent Variations on the Pyrimidine Ring

2-Amino-6-(4-Fluorophenyl)Pyrimidin-4(3H)-One

- Molecular Formula : C₁₀H₈FN₃O (MW: 205.19 g/mol) .

- Key Differences : Fluorine substituent at the para position instead of chlorine.

- Lipophilicity: Lower molecular weight and reduced lipophilicity (ClogP ~1.2 vs. ~2.1 for Cl-substituted) could affect membrane permeability . Safety: Safety data sheets indicate handling precautions for the 4-fluoro analog, suggesting similar reactivity .

2-Amino-6-[(3-Chloro-4-Methyl-Phenyl)Amino]-1H-Pyrimidin-4-One

- Molecular Formula : C₁₁H₁₁ClN₄O (MW: 250.68 g/mol) .

- Key Differences: Amino-linked 3-chloro-4-methylphenyl group at position 4.

- Impact: Steric Effects: The bulky methyl group may hinder rotational freedom, affecting binding to flat enzyme active sites.

2-Chloro-3-(4-Chlorophenyl)-Pyrido[3,2-d]Pyrimidin-4(3H)-One

Fused-Ring Derivatives

3-(4-Chlorophenyl)-5-Ethoxycarbonyl-6-Methyl-2-(Morpholin-4-Yl)Furo[2,3-d]Pyrimidin-4(3H)-One (6f)

- Structure: Furopyrimidinone with ethoxycarbonyl, methyl, morpholine, and 4-chlorophenyl groups .

- Key Differences : Furan ring fusion increases rigidity.

- Impact: Melting Point: 158–160°C (lower than non-fused pyrimidinones, e.g., ~275°C for compound 7 in ). Bioactivity: Fused systems often show enhanced antibacterial activity due to improved target engagement .

Physicochemical Properties

Vorbereitungsmethoden

Multi-step Coupling and Functional Group Transformation Method

This method is based on a patented process involving several key stages:

- a) Coupling Reaction: An acetal compound is coupled with a beta-ketoester under acidic and nucleophilic conditions to form an intermediate.

- b) Acetylation: The intermediate is acetylated using acetyl chloride or acetic anhydride in the presence of a Lewis acid such as aluminum chloride.

- c) Enaminone Formation: The acetylated compound reacts with a dialkyl acetal of N,N-dimethylformamide to form an enaminone.

- d) Guanidine Condensation: The enaminone is then reacted with guanidine or its salt to form the pyrimidine ring.

- e) Hydrolysis: The ester group is hydrolyzed to a carboxylic acid.

- f) Ammonia Condensation: The carboxylic acid is condensed with ammonia to yield the final carboxamide, which can be converted into pharmaceutically acceptable salts if desired.

This sequence allows the introduction of various substituents on the pyrimidine ring and the aryl group, including the 4-chlorophenyl substituent relevant to this compound.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| a) | Coupling | Acetal + beta-ketoester, acidic then nucleophilic conditions | Intermediate compound |

| b) | Acetylation | Acetyl chloride + AlCl3 | Acetylated intermediate |

| c) | Enaminone formation | Dialkyl acetal of N,N-dimethylformamide | Enaminone |

| d) | Guanidine condensation | Guanidine or salt | Pyrimidine ring formation |

| e) | Hydrolysis | Hydrolysis of ester | Carboxylic acid intermediate |

| f) | Ammonia condensation | Ammonia | Final carboxamide product |

Condensation of 6-Aminothiouracil with 4-Chlorobenzaldehyde

A more direct synthetic route involves:

- Refluxing 6-aminothiouracil with 4-chlorobenzaldehyde in an ethanol/piperidine mixture for approximately 5 hours.

- Upon cooling and addition of water, the precipitate formed is filtered and crystallized to yield 6-[4-(chlorophenyl)methylene]amino-2,3-dihydropyrimidin-4(1H)-one.

- This intermediate can be further oxidized with hydrogen peroxide in acetic acid to form the corresponding 2-(methylsulfonyl) derivative.

- Subsequent substitution reactions can introduce various alkylamino groups at the 2-position by fusion with amines such as morpholine or methylpiperazine at elevated temperatures (~180°C).

- The resulting compounds can be purified by crystallization and characterized by melting points, IR, NMR, and mass spectrometry.

This method yields the target compound with good efficiency and allows structural modifications on the pyrimidine ring.

| Reaction Stage | Conditions/Details | Yield/Remarks |

|---|---|---|

| Condensation | 6-Aminothiouracil + 4-chlorobenzaldehyde, reflux in ethanol/piperidine, 5 h | 83% yield, pale yellow powder |

| Oxidation | H2O2/AcOH, room temperature, 10 h | 76% yield, white powder |

| Alkylamino substitution | Fusion with morpholine/methylpiperazine, 180°C, 3 h | 65-68% yield, pale yellow powders |

Microwave-Assisted One-Pot Synthesis

A modern and efficient method uses microwave irradiation to accelerate the synthesis:

- A mixture of 2,6-diaminopyrimidin-4-one, 4-chlorobenzaldehyde, and an acyclic 1,3-dicarbonyl compound is irradiated in glycol solvent at 300 W power for 4-7 minutes.

- The reaction temperature reaches approximately 198°C.

- After cooling, the product is precipitated by adding water, filtered, and washed.

- This method produces this compound derivatives in high yields (89-95%) without the need for catalysts.

- The process is environmentally friendly, time-saving, and applicable to a variety of aldehydes (both aromatic and aliphatic).

This microwave-assisted approach represents a significant advancement in the synthesis of pyrimidinone derivatives.

| Parameter | Details |

|---|---|

| Reactants | 2,6-Diaminopyrimidin-4-one, 4-chlorobenzaldehyde, 1,3-dicarbonyl compound |

| Solvent | Glycol |

| Microwave Power | 300 W |

| Reaction Time | 4-7 minutes |

| Temperature | ~198°C |

| Yield | 89-95% |

| Catalyst | None |

Summary Table of Preparation Methods

Q & A

Q. What are the common synthetic routes for 2-amino-6-(4-chlorophenyl)pyrimidin-4(3H)-one?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, 2-amino-6-chloropyrimidin-4(3H)-one can react with 4-chloroaniline derivatives under reflux conditions in aqueous or alcoholic solvents. A representative method involves refluxing 2-amino-6-chloropyrimidin-4(3H)-one with methylhydrazine in water for 3 hours, yielding 74% product after purification . Another approach uses hydrazine hydrate and triethylorthoformate in ethanol under reflux, followed by crystallization to isolate the target compound . Key characterization techniques include melting point analysis, IR (to confirm NH/OH stretches), and H NMR (to verify aromatic and amine protons) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups such as NH/OH (3200–3500 cm) and carbonyl (C=O, ~1650–1700 cm) stretches .

- H NMR : Confirms aromatic protons (δ 7.2–7.5 ppm for 4-chlorophenyl) and amine protons (δ 4.4–6.2 ppm as broad singlets) .

- Melting Point : Provides purity assessment; reported values range from 250–280°C for derivatives .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H] peaks) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Work in a fume hood to prevent inhalation of dust or vapors .

- Waste Disposal : Segregate chemical waste and collaborate with certified agencies for disposal, as chlorinated pyrimidines may pose environmental risks .

- Emergency Measures : Immediate rinsing with water for accidental exposure, followed by medical consultation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

- Molar Ratios : Increasing the molar excess of nucleophiles (e.g., methylhydrazine) from 1:1 to 1:5 improves substitution efficiency, as seen in yields rising from 35% to 74% .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to water, but may complicate purification. Ethanol balances solubility and ease of crystallization .

- Reaction Time : Extended reflux (e.g., overnight vs. 3 hours) may increase byproduct formation; monitor via TLC .

Q. How can structural contradictions in spectroscopic data be resolved?

Methodological Answer:

- Tautomerism : Ambiguities in H NMR (e.g., NH proton shifts) may arise from keto-enol tautomerism. Use DMSO-d to stabilize specific tautomers and compare with computed NMR spectra (DFT) .

- X-ray Crystallography : Definitive structural confirmation can be achieved via single-crystal X-ray diffraction. For example, SHELX software refines crystallographic data to resolve bond-length ambiguities .

Q. What strategies are used to evaluate its biological activity (e.g., enzyme inhibition)?

Methodological Answer:

- Enzyme Assays : Test dihydrofolate reductase (DHFR) inhibition using UV-Vis spectroscopy to monitor NADPH oxidation at 340 nm. IC values are calculated from dose-response curves .

- Molecular Docking : Use AutoDock Vina to predict binding affinities to DHFR active sites. Align results with crystallographic data from PDB entries (e.g., 1RAZ) .

- Comparative Studies : Benchmark against known inhibitors (e.g., methotrexate) to assess potency .

Q. How can computational modeling aid in understanding its pharmacological properties?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME predict bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions based on logP and topological polar surface area .

- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., DHFR complexes) over 100 ns trajectories using GROMACS to evaluate binding free energies (MM-PBSA) .

Q. What crystallographic methods are suitable for resolving its solid-state structure?

Methodological Answer:

- Single-Crystal Growth : Use slow evaporation from ethanol/water mixtures to obtain diffraction-quality crystals .

- Data Collection : Employ Mo-Kα radiation (λ = 0.71073 Å) on a Bruker D8 Venture diffractometer. SHELXL refines structures, reporting R-factors < 0.06 for high-resolution data .

- Validation : Check CIF files with PLATON to detect disorders or twinning .

Q. How can synthetic byproducts be identified and minimized?

Methodological Answer:

- LC-MS/MS : Detect trace byproducts (e.g., hydrolysis derivatives) with reverse-phase C18 columns and ESI ionization .

- Purification : Optimize column chromatography (e.g., silica gel, eluent: CHCl/MeOH 9:1) or recrystallization .

- Kinetic Studies : Use in situ FTIR to monitor intermediate formation and adjust reaction kinetics .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Solvent Volume : Reduce ethanol usage via solvent-free microwave-assisted synthesis, improving green chemistry metrics .

- Catalysis : Explore Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective functionalization, though chlorophenyl groups may require optimized ligands .

- Process Analytical Technology (PAT) : Implement inline NMR or Raman spectroscopy for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.